5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.
Mechanism of Action
Target of Action
The compound “5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide” is a dihydropyridine derivative. Dihydropyridines are often used as calcium channel blockers in medical applications . They primarily target L-type calcium channels in the heart and vascular smooth muscle cells .
Mode of Action
Dihydropyridines, like “this compound”, generally work by blocking L-type calcium channels, reducing the influx of calcium ions into cells. This leads to a relaxation of the smooth muscle cells in the arteries, causing them to dilate and reduce blood pressure .
Biochemical Pathways
By blocking the L-type calcium channels, dihydropyridines disrupt the calcium ion signaling pathway. Calcium ions play a crucial role in muscle contraction, neurotransmitter release, and various enzymatic processes. Therefore, blocking these channels can have widespread effects on various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of dihydropyridines can vary widely depending on their specific chemical structure. Generally, they are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of dihydropyridines like “this compound” is the relaxation of arterial smooth muscle, leading to vasodilation and a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of dihydropyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound or its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used medication for hypertension and angina.
Nicardipine: Used to treat high blood pressure and angina.
Uniqueness
5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its trimethoxyphenyl group, in particular, may enhance its pharmacological properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-25-13-21(31-14-15-8-6-5-7-9-15)18(26)12-17(25)23(27)24-16-10-19(28-2)22(30-4)20(11-16)29-3/h5-13H,14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHLHRDQAEJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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